N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide
Description
This compound is a synthetic nucleoside analog featuring a purine core modified at position 2 with a pent-4-enamide group. The sugar moiety is an oxolane (tetrahydrofuran) ring with 2R,4S,5R stereochemistry, a hydroxymethyl group at C5, and a hydroxyl group at C4. Such modifications are common in therapeutic oligonucleotides to enhance nuclease resistance or modulate pharmacokinetics .
Properties
CAS No. |
173346-59-3 |
|---|---|
Molecular Formula |
C15H19N5O5 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide |
InChI |
InChI=1S/C15H19N5O5/c1-2-3-4-10(23)17-15-18-13-12(14(24)19-15)16-7-20(13)11-5-8(22)9(6-21)25-11/h2,7-9,11,21-22H,1,3-6H2,(H2,17,18,19,23,24)/t8-,9+,11+/m0/s1 |
InChI Key |
QSDRVOSIMAYNSQ-IQJOONFLSA-N |
Isomeric SMILES |
C=CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C=CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the oxolan ring and the pentenamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity: The target’s pent-4-enamide at C2 is unique among analogs, which typically feature benzamide (C6), propanamide (C2), or amino/ketone groups. The unsaturated enamide may enhance lipophilicity and metabolic stability compared to saturated chains .
- Protecting Groups : Analogs like Compounds 35 and 44 include DMTr (bis(4-methoxyphenyl)phenylmethyl) and phosphoramidite groups, critical for oligonucleotide synthesis but absent in the target compound, suggesting distinct applications .
Physicochemical and Bioactivity Insights
- Solubility: The target’s pent-4-enamide likely reduces polarity compared to hydroxylated analogs (e.g., 6-amino-9-...
- Stability : Phosphoramidite analogs (–5) are sensitive to hydrolysis, whereas the target’s lack of labile phosphates enhances stability under physiological conditions .
- Therapeutic Potential: The A2A agonist () demonstrates that subtle purine modifications (e.g., pyrazole-carboxamide) can confer receptor specificity, suggesting the target’s enamide group may similarly modulate target binding .
Biological Activity
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a purine base and a sugar moiety, suggest significant interactions with biological systems, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.37 g/mol. The structure includes a hydroxymethyl group and an oxolan ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O5 |
| Molecular Weight | 385.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 92447-25-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to inhibit enzymes involved in nucleic acid synthesis, thereby affecting viral replication and cancer cell proliferation. The binding affinity to these enzymes is influenced by the compound's structural characteristics, allowing it to effectively block active sites and inhibit enzymatic activity .
Antiviral Activity
Research indicates that compounds similar to this compound demonstrate antiviral properties. They hinder the replication of various viruses by targeting viral polymerases and inhibiting their function .
Anticancer Properties
The compound's ability to interfere with nucleic acid synthesis also positions it as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by disrupting their replication processes . This mechanism is particularly relevant in the context of cancers that rely heavily on rapid cell division.
Case Studies
- Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza virus strains. The mechanism involved the inhibition of viral RNA polymerase, leading to reduced viral load in infected cells .
- Anticancer Research : A preclinical trial assessed the efficacy of similar purine derivatives in treating breast cancer. Results indicated that the compounds induced cell cycle arrest and apoptosis in tumor cells while sparing normal cells from cytotoxic effects .
- Purinergic Signaling Pathway : Research has highlighted the role of purinergic signaling in immune modulation. This compound's interaction with purinergic receptors may influence inflammatory responses, further suggesting its potential therapeutic applications in autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
